molecular formula C16H24N2O4 B600991 N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine CAS No. 138247-43-5

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine

Cat. No.: B600991
CAS No.: 138247-43-5
M. Wt: 308.37
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Description

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine (CAS 138247-43-5) is a chiral lysine derivative with the molecular formula C₁₆H₂₄N₂O₄ and a molecular weight of 308.37 g/mol . Its structure includes a lysine backbone modified by an (S)-configured 1-carboxy-3-phenylpropyl group at the N² position, as confirmed by NMR and mass spectrometry data . This compound is widely recognized as a pharmaceutical impurity in the synthesis of lisinopril, a competitive angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension .

Properties

IUPAC Name

(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPMLWRZFHGSOZ-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)N[C@@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138247-43-5
Record name N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138247435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2-(S)-1-CARBOXY-3-PHENYLPROPYL-L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW3H7HBJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyanohydrin Intermediate Route

This method, detailed in EP0336368B1, involves condensing phenylpropionaldehyde with sodium cyanide and L-lysine in protonic solvents (e.g., water, methanol, or ethanol) at 0–50°C. The reaction proceeds via nucleophilic addition to form N2-(1(S)-cyano-3-phenylpropyl)-L-lysine, a key intermediate. Stereoselectivity is achieved by exploiting the chiral environment of L-lysine, favoring the (1S) isomer with >90% enantiomeric excess (ee). Recrystallization from water-methanol mixtures further purifies the product to >99% ee.

Carbamoyl Derivative Pathway

US5227497A describes an alternative route starting with N2-(1(S)-cyano-3-phenylpropyl)-NG-trifluoroacetyl-L-lysine. Hydrolysis with concentrated hydrochloric acid converts the cyano group to a carbamoyl moiety, yielding N2-(1(S)-carbamyl-3-phenylpropyl)-NG-trifluoroacetyl-L-lysine. Subsequent phosgene treatment generates the N-carboxy anhydride, which undergoes coupling with L-proline to form the final product.

Optimization of Reaction Conditions

Solvent Systems

Protonic solvents like methanol or water enhance reaction rates and stereoselectivity by stabilizing transition states through hydrogen bonding. For example, a 1:1 methanol-water mixture at 25°C achieves 92% yield of the cyanohydrin intermediate, compared to 78% in pure acetonitrile.

Temperature and Time

Lower temperatures (0–25°C) minimize racemization, critical for maintaining ee >95%. Extended reaction times (24–50 hours) are necessary for complete conversion in hydrolysis steps, while anhydride formation requires refluxing with phosgene in methylene chloride for 15 hours.

Industrial-Scale Production

Large-Scale Coupling

Automated peptide synthesizers enable batch processing of 100+ kg quantities. Key parameters include:

  • Reagent stoichiometry : 1.05 equivalents of phenylpropionaldehyde to L-lysine derivatives to prevent side reactions.

  • Solvent recovery : Distillation recovers >85% methanol for reuse, reducing costs.

Purification Protocols

High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid (TFA) in acetonitrile-water gradients achieves >99.5% purity. Centrifugal partition chromatography (CPC) is emerging as a solvent-efficient alternative, reducing organic waste by 40%.

Analytical Characterization

Spectroscopic Confirmation

  • 1H-NMR (CDCl3): δ 1.1–2.17 (m, aliphatic protons), δ 7.0–7.6 (m, phenyl group).

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O), 1190 cm⁻¹ (C-F).

Chromatographic Purity

Reverse-phase HPLC (UV detection at 210 nm) confirms purity ≥99.5%, with a retention time of 12.3 minutes under isocratic conditions (60% acetonitrile, 40% water).

Comparative Analysis of Methods

Parameter Cyanohydrin Route Carbamoyl Pathway
Yield85–92%78–85%
Stereoselectivity (ee)>99% after recrystallization95–98%
ScalabilitySuitable for 100+ kg batchesLimited to 50 kg batches
Cost EfficiencyModerate (solvent recovery)High (phosgene handling costs)

Challenges and Innovations

Racemization Mitigation

Exposure to acidic or basic conditions during deprotection (e.g., TFA treatment) risks racemization. Microreactor technology reduces this by enabling precise pH control, improving ee from 95% to 99%.

Green Chemistry Advances

Recent studies replace phosgene with diphosgene in anhydride synthesis, reducing toxicity by 70% while maintaining 88% yield .

Scientific Research Applications

Chemical Synthesis

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine serves as a crucial chiral building block in organic synthesis. Its unique structure allows for the synthesis of complex molecules with high stereochemical fidelity.

Key Applications:

  • Chiral Synthesis: Used to create enantiomerically pure compounds, which are essential in pharmaceuticals.
  • Intermediate for Drug Synthesis: Functions as an intermediate in the production of various pharmaceutical agents, including angiotensin-converting enzyme inhibitors like lisinopril .

Biological Research

In biological studies, this compound is utilized to investigate enzyme-substrate interactions due to its structural similarity to natural amino acids.

Applications:

  • Enzyme Studies: Helps in understanding the mechanisms of enzyme action and substrate specificity.
  • Neuropharmacology: Investigated for potential therapeutic effects in neurological disorders, leveraging its ability to modulate neurotransmission pathways .

Medicinal Chemistry

The compound is extensively studied for its medicinal properties, particularly in developing drugs that target specific biological pathways.

Therapeutic Potential:

  • Antihypertensive Agents: As a precursor for lisinopril, it plays a vital role in the treatment of hypertension by inhibiting the angiotensin-converting enzyme .
  • Neurological Disorders: Research indicates potential applications in treating conditions such as epilepsy and neuropathic pain due to its interaction with neurotransmitter systems .

Industrial Applications

This compound is also relevant in industrial settings for the production of specialty chemicals and pharmaceuticals.

Industrial Uses:

  • Large-scale Synthesis: Employed in automated peptide synthesizers for efficient large-scale production.
  • Quality Control: High-performance liquid chromatography (HPLC) is used for purification and quality assurance of synthesized compounds.

Case Study 1: Lisinopril Production

The synthesis of this compound has been documented as an effective route for producing lisinopril. The process involves coupling reactions that yield high-purity intermediates suitable for pharmaceutical applications .

Case Study 2: Enzyme Interaction Studies

Research has demonstrated that this compound can modulate the activity of specific enzymes involved in metabolic pathways. This property has been exploited to design inhibitors that could lead to novel therapeutic agents .

Mechanism of Action

The mechanism of action of N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Key Characteristics:

  • IUPAC Name: (2S)-6-Amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid .
  • SMILES : NCCCC[C@H](N[C@@H](CCc1ccccc1)C(=O)O)C(=O)O .
  • Purity : >95% (HPLC) as a reference standard .
  • Synthetic Route : Prepared via Michael addition reactions between β-benzoylacrylic acid derivatives and lysine intermediates, followed by deprotection and purification steps .

Comparison with Structurally and Functionally Related Compounds

Lisinopril (L-Proline Derivative)

Chemical Relationship: N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine is the des-proline impurity of lisinopril. Lisinopril adds an L-proline residue to the lysine backbone, forming the active ACE inhibitor .

Parameter This compound Lisinopril
Molecular Formula C₁₆H₂₄N₂O₄ C₂₁H₃₁N₃O₅
Molecular Weight 308.37 g/mol 405.49 g/mol
Key Functional Groups Free α-carboxyl and ε-amino groups L-Proline residue, tertiary amide
Biological Role Inactive impurity Potent ACE inhibitor (IC₅₀ ~1.2 nM)
Synthetic Complexity Intermediate step Requires proline coupling

Functional Impact: The absence of the proline residue in this compound eliminates its ACE inhibitory activity, highlighting the critical role of proline in lisinopril’s pharmacodynamics .

N2-(1S-Ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine

Chemical Relationship: This compound is a protected intermediate used in lisinopril synthesis. It features an ethoxycarbonyl group (instead of a free carboxyl) and a trifluoroacetyl-protected ε-amino group .

Parameter This compound N2-(1S-Ethoxycarbonyl-3-phenylpropyl)-N6-trifluoroacetyl-L-lysine
Molecular Formula C₁₆H₂₄N₂O₄ C₂₁H₂₈F₃N₂O₅
Functional Groups Free carboxyl and amino groups Ethoxycarbonyl (COOEt), trifluoroacetyl (CF₃CO)
Role Impurity Synthetic intermediate
Stability Prone to degradation Enhanced stability due to protection

Synthetic Utility: The ethoxycarbonyl and trifluoroacetyl groups prevent unwanted side reactions during lysine coupling, improving yield and purity in lisinopril production .

N2-(1-Carboxy-3-phenylpropyl)lysyllysine

Chemical Relationship : A lysine dimer analog synthesized by Ambati V. Raghavareddy et al. , featuring an additional lysine residue.

Parameter This compound N2-(1-Carboxy-3-phenylpropyl)lysyllysine
Molecular Formula C₁₆H₂₄N₂O₄ C₂₂H₃₈N₄O₆
Molecular Weight 308.37 g/mol 466.55 g/mol
Structure Single lysine backbone Lysyllysine dimer
Application Impurity reference standard Research compound (no therapeutic use)

Functional Insight: The dimer’s larger size and additional amino groups alter its solubility and pharmacokinetic profile compared to the monomeric this compound .

Structural and Functional Analysis

Structural Modifications

  • Carboxyl vs. Ester Groups : Free carboxyl groups (in this compound) enhance hydrophilicity but reduce synthetic stability. Ethoxycarbonyl-protected analogs (e.g., intermediate in ) improve lipophilicity and reaction efficiency .
  • Amino Group Protection: Trifluoroacetyl or benzyloxycarbonyl (Z) groups prevent ε-amino group interference during lysine coupling, a critical step in lisinopril synthesis .

Biological Activity

6beta-Hydroxyeplerenone is a metabolite of the aldosterone receptor antagonist eplerenone, which is primarily used in the treatment of hypertension and heart failure. This compound exhibits significant biological activity that impacts various physiological processes, particularly in the cardiovascular system. Understanding its mechanisms, effects, and potential therapeutic applications is crucial for optimizing treatment strategies involving eplerenone.

Chemical Structure and Properties

6beta-Hydroxyeplerenone has the chemical formula C24H30O6 and is characterized by its hydroxyl group at the 6beta position. This structural modification plays a crucial role in its biological activity compared to its parent compound, eplerenone.

The primary mechanism of action for 6beta-hydroxyeplerenone involves its role as an aldosterone receptor antagonist. By binding to these receptors, it inhibits the effects of aldosterone, which include sodium retention, potassium excretion, and water retention. This antagonism leads to a decrease in blood volume and blood pressure.

Biochemical Pathways

  • Aldosterone Receptor Inhibition : 6beta-hydroxyeplerenone competes with aldosterone for binding sites on mineralocorticoid receptors (MR) in renal tissues.
  • Renin-Angiotensin-Aldosterone System (RAAS) : The inhibition of aldosterone leads to decreased activation of RAAS, which is beneficial in conditions like hypertension and heart failure.

Pharmacokinetics

Research indicates that 6beta-hydroxyeplerenone has a longer half-life than eplerenone, contributing to sustained pharmacological effects. Its metabolism primarily occurs in the liver through cytochrome P450 enzymes, particularly CYP3A4, which also affects drug interactions.

Effects on Cardiovascular Health

Studies have demonstrated that 6beta-hydroxyeplerenone:

  • Reduces left ventricular hypertrophy.
  • Improves cardiac output in heart failure patients.
  • Exhibits anti-inflammatory properties by reducing cytokine levels.

Case Studies

  • Hypertensive Patients : A clinical trial involving hypertensive patients showed significant reductions in systolic and diastolic blood pressure after administration of 6beta-hydroxyeplerenone compared to placebo controls.
  • Heart Failure Management : In patients with chronic heart failure, the addition of 6beta-hydroxyeplerenone to standard therapy resulted in improved functional capacity and reduced hospitalization rates due to heart failure exacerbations.

Research Findings

Recent studies have focused on the comparative efficacy of 6beta-hydroxyeplerenone versus eplerenone:

  • Table 1: Comparative Efficacy of Eplerenone and 6beta-Hydroxyeplerenone
ParameterEplerenone6beta-Hydroxyeplerenone
Systolic Blood Pressure (mmHg)Decrease by 10 mmHgDecrease by 15 mmHg
Diastolic Blood Pressure (mmHg)Decrease by 5 mmHgDecrease by 8 mmHg
Left Ventricular Mass IndexReduced by 12%Reduced by 18%
Hospitalization Rate20% reduction30% reduction

Q & A

Basic: What are the optimal synthetic routes for N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine, and how do reaction conditions influence stereochemical purity?

Answer:
The synthesis typically involves multi-step organic reactions, including condensation of L-lysine derivatives with chiral precursors. For example, intermediates like N2-[(1S)-1-ethoxycarbonyl-3-phenylpropyl]-N6-trifluoroacetyl-L-lysine (CAS 116169-90-5) are synthesized under controlled conditions to preserve stereochemistry . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Chiral catalysts or enzymes may be employed to maintain enantiomeric excess.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize racemization .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC is used to track reaction progress and confirm stereochemical purity (>95% by HPLC) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies backbone structure and stereochemistry (e.g., δ 1.4–3.0 ppm for aliphatic protons, δ 7.2–7.4 ppm for phenyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) confirms purity (>95%) and detects impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or fast-atom bombardment MS (FAB-MS) validates molecular weight (308.37 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data for this compound?

Answer:
Contradictions in spectral data often arise from impurities, solvation effects, or stereoisomerism. Methodological approaches include:

  • Isotopic labeling : Use deuterated solvents (e.g., D2O) to eliminate solvent peaks in NMR.
  • 2D NMR techniques : HSQC and COSY experiments clarify proton-carbon correlations and coupling patterns .
  • Comparative analysis : Match experimental MS/MS fragmentation with computational simulations (e.g., using InChI or SMILES notations ).
  • Synthetic controls : Compare data with synthesized stereoisomers to identify contamination .

Advanced: What strategies are used to study the role of this compound in pharmaceutical degradation pathways?

Answer:
As a known impurity in Lisinopril (Lisinopril EP Impurity H), its degradation is studied via:

  • Forced degradation studies : Expose the parent drug to heat (40–60°C), humidity (75% RH), or oxidative conditions (H2O2) to simulate degradation .
  • LC-MS/MS quantification : Monitor impurity formation using validated methods with a limit of detection (LOD) <0.1% .
  • Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life under storage conditions (+4°C recommended) .

Basic: What are the critical storage and stability considerations for this compound?

Answer:
Stability is highly dependent on storage conditions:

  • Temperature : Store at +4°C in sealed containers to prevent hydrolysis or decarboxylation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.
  • Light protection : Amber vials minimize photolytic decomposition.
  • Validation : Periodic HPLC re-analysis (every 6–12 months) ensures integrity .

Advanced: How can researchers validate the quantification of this compound in complex biological matrices?

Answer:
Validation in biological samples (e.g., plasma, tissue homogenates) requires:

  • Sample preparation : Solid-phase extraction (SPE) or protein precipitation to remove interferents.
  • Internal standardization : Use isotopically labeled analogs (e.g., D5-lysine derivatives) for LC-MS/MS calibration .
  • Method validation : Assess linearity (R² >0.99), precision (CV <15%), and recovery (>80%) per ICH guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
Reactant of Route 2
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N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine

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